molecular formula C9H11BrO2S B2421552 3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine CAS No. 2193065-01-7

3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine

Cat. No.: B2421552
CAS No.: 2193065-01-7
M. Wt: 263.15
InChI Key: JAUXNDYCQQIFQX-UHFFFAOYSA-N
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Description

3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine is a chemical compound with the molecular formula C9H11BrO2S It is a brominated derivative of thieno[3,4-b][1,4]dioxepine, which is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine can be achieved through a multi-step process starting from 3,4-dimethoxythiophene. The general procedure involves the bromination of 3,4-dimethoxythiophene to form 3,3-bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and automated systems to control the reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation with m-CPBA would produce the sulfoxide or sulfone.

Scientific Research Applications

3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:

    Materials Science: The compound is used in the synthesis of conducting polymers and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it useful for constructing various heterocyclic compounds.

    Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromomethyl group can enhance the compound’s ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine depends on its specific application In the context of materials science, the compound’s ability to undergo polymerization and form conducting polymers is of primary interest

In biological studies, the compound’s mechanism of action would involve its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromomethyl group with a heterocyclic structure, providing a balance of reactivity and stability that is useful in multiple research fields.

Properties

IUPAC Name

3-(bromomethyl)-3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-9(4-10)5-11-7-2-13-3-8(7)12-6-9/h2-3H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUXNDYCQQIFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CSC=C2OC1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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